molecular formula C16H12N2O3 B283866 Methyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoate

Methyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B283866
M. Wt: 280.28 g/mol
InChI Key: MYJOWDJXRXSOKN-UHFFFAOYSA-N
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Patent
US08853392B2

Procedure details

To a suspension of mono-methyl terephthalate (1.50 g, 8.33 mmol) in acetonitrile (16 mL) was added EDC (4.65 g, 25.0 mmol), HOBt (1.12 g, 8.33 mmol), DIPEA (3.24 g, 25.0 mmol) and N-hydroxybenzimidamide (1.36 g, 10.0 mmol). The reaction was heated at 100° C. for 30 mins in a microwave. The reaction was then cooled to rt, diluted with water (60 mL) and isolated the crude white precipitate by vacuum filtration. Dissolved in CH2Cl2 and passed through a plug of silica to afford methyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoate as an off-white solid (640 mg, 23%). 1H-nmr (400 MHz, CDCl3) δ 8.33 (d, J=8 Hz, 2H), 8.24 (d, J=8 Hz, 2H), 8.21-8.11 (m, 2H), 7.59-7.51 (m, 3H), 4.00 (s, 3H); MS (ESI) m/z 280.9
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=O)=[CH:4][CH:3]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.O[NH:38][C:39](=[NH:46])[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>C(#N)C.O>[C:40]1([C:39]2[N:46]=[C:6]([C:5]3[CH:4]=[CH:3][C:2]([C:1]([O:12][CH3:13])=[O:11])=[CH:10][CH:9]=3)[O:8][N:38]=2)[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4.65 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1.12 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
3.24 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.36 g
Type
reactant
Smiles
ONC(C1=CC=CC=C1)=N
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to rt
CUSTOM
Type
CUSTOM
Details
isolated the crude white precipitate
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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